

spectroscopic comparison of vanillin and 5-iodovanillin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Iodovanillin

Cat. No.: B1580916

[Get Quote](#)

A Spectroscopic Showdown: Vanillin vs. 5-Iodovanillin

In the world of organic chemistry, the introduction of a heavy atom like iodine to an aromatic ring can significantly alter its electronic and steric properties. This guide provides a detailed spectroscopic comparison of vanillin and its derivative, **5-iodovanillin**, offering researchers, scientists, and drug development professionals a comprehensive look at how iodination impacts key analytical signatures. The data presented herein is crucial for reaction monitoring, quality control, and the structural elucidation of related compounds.

Executive Summary of Spectroscopic Differences

The substitution of a hydrogen atom with iodine at the C5 position of the vanillin ring introduces notable changes across various spectroscopic techniques. In NMR spectroscopy, the most significant impact is observed in the chemical shifts of the aromatic protons and carbons, with the iodine atom causing a downfield shift for adjacent nuclei. Infrared spectroscopy reveals subtle shifts in vibrational frequencies of the hydroxyl and carbonyl groups. UV-Visible spectroscopy shows a bathochromic (red) shift in the absorption maximum due to the influence of the iodine atom on the electronic transitions. Finally, mass spectrometry clearly distinguishes the two compounds by a significant difference in their molecular ion peaks, corresponding to the mass of the iodine atom.

Data Presentation: A Tabular Comparison

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, UV-Vis, and Mass Spectrometry for vanillin and **5-iodovanillin**.

Table 1: ^1H NMR Spectroscopic Data (Solvent: DMSO- d_6)

Proton Assignment	Vanillin Chemical Shift (ppm)	5-Iodovanillin Chemical Shift (ppm)	Key Differences
Aldehyde (-CHO)	9.77	9.76	Minimal change.
Aromatic (H2)	7.42	7.89	Significant downfield shift due to proximity to iodine.
Aromatic (H6)	7.40	7.42	Minor downfield shift.
Aromatic (H5)	6.95	-	Proton at C5 is substituted with iodine.
Methoxy (-OCH ₃)	3.83	3.91	Minor downfield shift.
Hydroxyl (-OH)	9.45	~10.8 (broad)	Downfield shift and broadening.

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: DMSO- d_6)

Carbon Assignment	Vanillin Chemical Shift (ppm)	5-Iodovanillin Chemical Shift (ppm)	Key Differences
Aldehyde (-CHO)	191.1	191.0	Minimal change.
C4 (-OH)	151.2	152.4	Minor downfield shift.
C3 (-OCH ₃)	147.9	150.6	Minor downfield shift.
C1	127.8	131.6	Downfield shift.
C6	124.9	134.0	Significant downfield shift.
C2	115.5	116.1	Minor downfield shift.
C5	112.9	84.3-93.0	Significant upfield shift due to the heavy atom effect of iodine.[1]
Methoxy (-OCH ₃)	55.6	59.8	Downfield shift.

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

Functional Group	Vanillin Absorption (cm ⁻¹)	5-Iodovanillin Absorption (cm ⁻¹)	Key Differences
O-H Stretch (phenolic)	~3200 (broad)	~3236 (broad)	Minor shift to higher wavenumber.[1]
C-H Stretch (aromatic)	~3100-3000	~3100-3000	No significant change.
C-H Stretch (aldehyde)	~2850, ~2750	~2850, ~2750	No significant change.
C=O Stretch (aldehyde)	~1665	~1685	Shift to higher wavenumber due to electronic effects of iodine.[1]
C=C Stretch (aromatic)	~1580, ~1510	~1570, ~1490	Minor shifts in aromatic ring vibrations.
C-O Stretch (ether)	~1270, ~1150	~1260, ~1140	Minor shifts.

Table 4: UV-Visible Spectroscopic Data (Solvent: Ethanol)

Parameter	Vanillin	5-Iodovanillin	Key Differences
λ_{max} 1 (nm)	~230	Not Reported	-
λ_{max} 2 (nm)	~279	Not Reported	-
λ_{max} 3 (nm)	~308	Not Reported	A bathochromic shift is expected due to the auxochromic effect of iodine.

Table 5: Mass Spectrometry Data (Electron Ionization)

Parameter	Vanillin	5-Iodovanillin	Key Differences
Molecular Ion (M^+) [m/z]	152	278	A difference of 126 m/z units, corresponding to the mass of iodine minus hydrogen. [2]
Key Fragment [m/z]	151 ($[M-H]^+$)	277 ($[M-H]^+$)	Loss of a hydrogen atom.
Key Fragment [m/z]	123 ($[M-CHO]^+$)	249 ($[M-CHO]^+$)	Loss of the formyl group.
Key Fragment [m/z]	95	221	Further fragmentation.

Experimental Protocols

Detailed methodologies for the synthesis of **5-iodovanillin** and its spectroscopic characterization are provided below.

Synthesis of 5-Iodovanillin from Vanillin.[\[3\]](#)[\[4\]](#)

This procedure is adapted from the electrophilic aromatic substitution of vanillin.

- **Dissolution:** In a 100 mL flask, dissolve 0.87 g of vanillin (5.7 mmol) and 1.26 g of potassium iodide (7.6 mmol) in 25 mL of 95% ethanol.
- **Cooling:** Chill the mixture in an ice bath.
- **Addition of Oxidizing Agent:** While stirring, add 14.5 mL of a 3.5% sodium hypochlorite solution dropwise over 20 minutes.
- **Reaction:** Remove the flask from the ice bath and continue stirring at room temperature for another 20 minutes.
- **Quenching:** Neutralize the excess iodine and sodium hypochlorite by adding 0.98 g of sodium thiosulfate.

- **Acidification and Precipitation:** Acidify the solution with hydrochloric acid until the product completely precipitates.
- **Isolation:** Cool the mixture and collect the solid product by vacuum filtration on a Buchner funnel.
- **Washing and Recrystallization:** Rinse the solid with cold water. Recrystallize the crude product from an ethanol-water mixture to obtain pure **5-iodovanillin**.

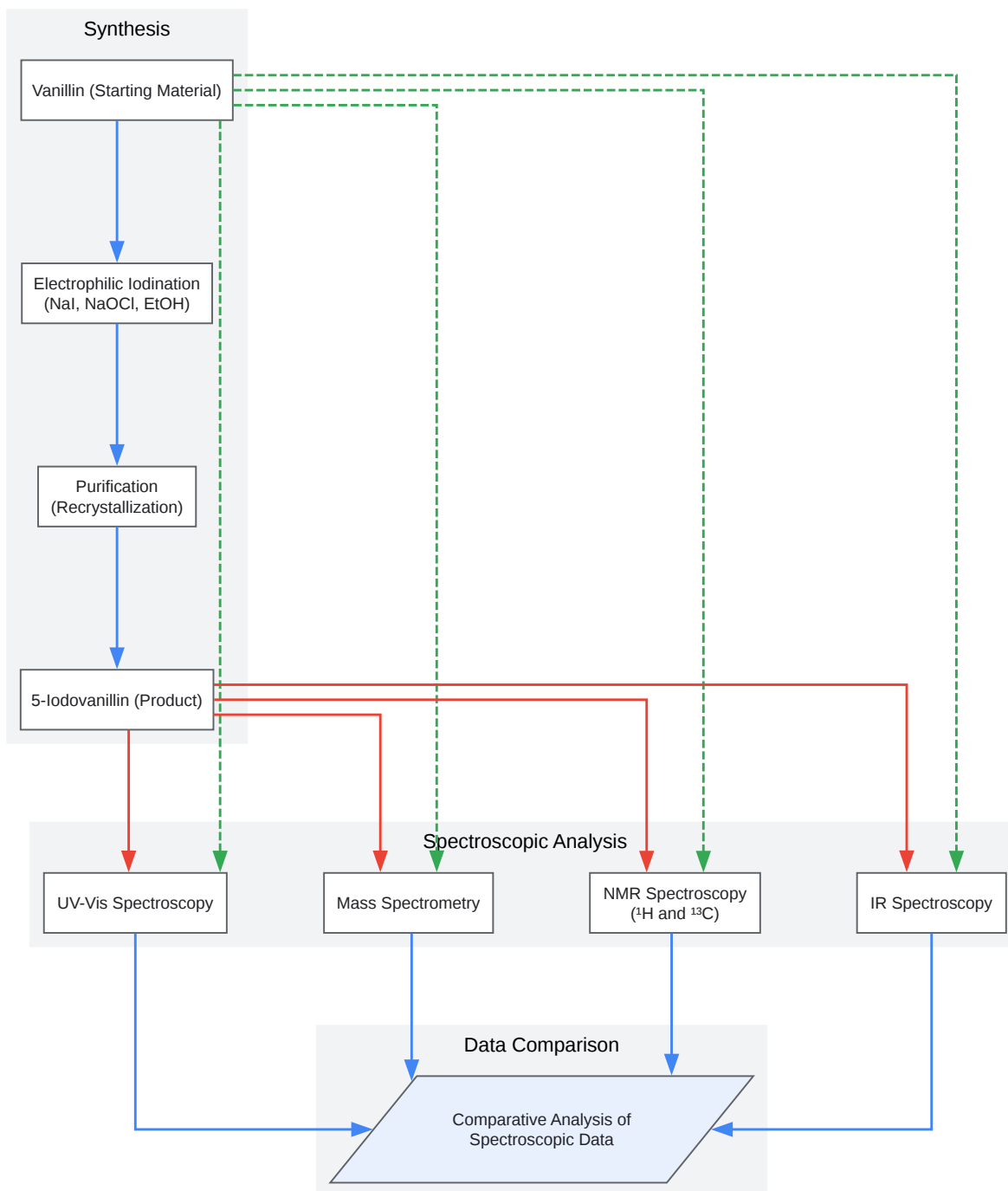
Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer.^[3] Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Infrared (IR) Spectroscopy:** IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was ground with potassium bromide (KBr) and pressed into a thin pellet. The spectra were recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
- **UV-Visible (UV-Vis) Spectroscopy:** UV-Vis absorption spectra were recorded on a dual-beam spectrophotometer. Solutions of the compounds were prepared in ethanol at a concentration of approximately 10^{-5} M . The spectra were scanned from 200 to 400 nm.
- **Mass Spectrometry (MS):** Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions was recorded.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow from starting material to the comparative spectroscopic analysis.

Experimental Workflow: Spectroscopic Comparison of Vanillin and 5-Iodovanillin

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic comparison of vanillin and 5-iodovanillin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C₈H₇IO₃ | CID 79499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.utah.edu [chemistry.utah.edu]
- To cite this document: BenchChem. [spectroscopic comparison of vanillin and 5-iodovanillin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580916#spectroscopic-comparison-of-vanillin-and-5-iodovanillin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com